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Compound of Interest
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Cat. No.: B13737294 Get Quote

Alkaline-earth silicides are intermetallic compounds formed between an alkaline-earth metal

(Ca, Sr, Ba) and silicon. Their structural chemistry is elegantly rationalized by the Zintl-Klemm

concept. According to this model, the electropositive alkaline-earth metal formally donates its

two valence electrons to the more electronegative silicon atoms.[1] This electron transfer

results in the formation of AE²⁺ cations and a polyanionic silicon sublattice, [Si]²⁻.

The structure of this silicon sublattice—whether it consists of isolated atoms, chains, layers, or

three-dimensional networks—can be predicted by considering the number of valence electrons

per silicon atom. The silicon atoms form covalent bonds with each other to satisfy their valence,

analogous to isoelectronic elements.[2] This framework classifies these materials as Zintl

phases, which are typically brittle, high-melting-point semiconductors or poor conductors.[1]

Crystal Structures by Stoichiometry
The crystal structures of alkaline-earth silicides are diverse and highly dependent on the ratio

of the constituent elements. The most common stoichiometries are M₂Si, MSi, and MSi₂.

Silicides Rich in Metal: M₂Si
In the M₂Si compounds, each silicon atom formally accepts four electrons to form an isolated

Si⁴⁻ anion. These anions are isoelectronic with noble gases. Consequently, no Si-Si bonds are

formed. The Ca₂Si, Sr₂Si, and Ba₂Si compounds are all reported to crystallize in the

orthorhombic anti-PbCl₂ structure type.[3][4]
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Table 1: Crystallographic Data for M₂Si Compounds (Structure Type: anti-PbCl₂)

Compoun
d

Crystal
System

Space
Group

a (Å) b (Å) c (Å) Ref.

Ca₂Si
Orthorho
mbic

Pnma
(62)

7.65 4.80 9.01 [3]

Sr₂Si
Orthorhom

bic
Pnma (62) 8.13 5.15 9.62 [3]

| Ba₂Si | Orthorhombic | Pnma (62) | 8.52 | 5.42 | 10.17 |[4] |

Monosilicides: MSi
For the MSi stoichiometry, each silicon atom gains two electrons, forming a Si²⁻ polyanion. To

satisfy its valence, each silicon atom, now isoelectronic with phosphorus, forms two covalent

bonds, resulting in infinite zigzag chains ([Si²⁻]n). The CaSi, SrSi, and BaSi compounds adopt

the orthorhombic CrB-type structure, which accommodates these chains.[5]

Table 2: Crystallographic Data for MSi Compounds (Structure Type: CrB)

Compoun
d

Crystal
System

Space
Group

a (Å) b (Å) c (Å) Ref.

CaSi
Orthorho
mbic

Cmcm
(63)

4.59 10.79 3.90 [5]

SrSi
Orthorhom

bic
Cmcm (63) 4.78 11.24 4.03 [5]

| BaSi | Orthorhombic | Cmcm (63) | 5.03 | 12.11 | 4.26 |[5] |

Disilicides: MSi₂
In the disilicides (MSi₂), each silicon atom formally accepts one electron, becoming

isoelectronic with arsenic. This leads to the formation of three covalent bonds per silicon atom,

resulting in complex two-dimensional (2D) layers or three-dimensional (3D) networks. This
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class exhibits significant polymorphism. For instance, CaSi₂ can exist in a trigonal form with

puckered layers of Si atoms or a high-pressure tetragonal α-ThSi₂-type structure with a 3D Si

network.[6] SrSi₂ often adopts a unique cubic structure, while BaSi₂ has a complex

orthorhombic structure.[1][7]

Table 3: Crystallographic Data for Common MSi₂ Polymorphs

Compo
und

Crystal
System

Space
Group

a (Å) b (Å) c (Å)
Angles
(°)

Ref.

CaSi₂ Trigonal
R-3m
(166)

3.86 3.86 30.63
α=β=90,
γ=120

[6]

CaSi₂

(HP)

Tetragon

al

I4₁/amd

(141)
4.23 4.23 13.63

α=β=γ=9

0

SrSi₂ Cubic
P4₁32

(213)
6.54 6.54 6.54

α=β=γ=9

0
[7]

| BaSi₂ | Orthorhombic | Pnma (62) | 9.01 | 6.78 | 11.60 | α=β=γ=90 |[1] |

Experimental Protocols
The synthesis and characterization of alkaline-earth silicides require careful control of

experimental conditions due to the high reactivity of the alkaline-earth metals.

Protocol 1: Solid-State Synthesis
This method is widely used for producing polycrystalline powders of intermetallic compounds.

Objective: Synthesize Ca₂Si powder from elemental precursors.

Materials:

Calcium metal pieces (99.5% purity or higher).

Silicon powder (99.99% purity or higher).

Tantalum or niobium tube.
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Quartz ampoule.

Argon gas (high purity).

Procedure:

Preparation: All handling of precursor materials must be performed in an inert-atmosphere

glovebox (e.g., argon-filled) to prevent oxidation.

Stoichiometry: Weigh stoichiometric amounts of calcium and silicon in a 2:1 molar ratio.

Loading: Place the mixed reactants into a tantalum tube. Crimp or weld the tube shut.

Sealing: Place the sealed tantalum tube inside a larger quartz ampoule. Evacuate the

ampoule to a pressure of ~10⁻⁴ Torr and backfill with argon. Seal the quartz ampoule using a

torch.

Reaction: Place the sealed ampoule in a programmable tube furnace. Heat slowly to 800-

1000 °C over several hours. Hold at the target temperature for 24-48 hours to ensure a

complete reaction.

Cooling: Cool the furnace slowly to room temperature.

Recovery: In the glovebox, carefully break the quartz ampoule and retrieve the tantalum

tube. Cut the tube open to recover the product.

Homogenization: The resulting product may be inhomogeneous. Grind it into a fine powder

inside the glovebox, press it into a pellet, and repeat the heating/cooling cycle (annealing) to

improve homogeneity.

Protocol 2: Vapor-Phase Synthesis of BaSi₂ on Silicon
This protocol describes the synthesis of BaSi₂ thin films or nanowires by reacting barium vapor

with a silicon substrate.

Objective: Convert silicon nanowire arrays into BaSi₂ nanowire arrays.

Materials:
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Silicon wafer or Si nanowire arrays on a substrate.

Barium metal chunks (99.5% purity or higher).

Two-zone tube furnace.

Sealed quartz tube reactor.

Procedure:

Substrate Placement: Place the silicon substrate at the downstream end of a quartz tube

reactor.

Source Placement: Place the barium metal source in a crucible at the upstream end of the

reactor.

Evacuation: Seal the reactor and evacuate to a high vacuum (<10⁻⁶ Torr).

Heating: Use a two-zone furnace to independently control the temperature of the source and

the substrate.

Heat the silicon substrate to the reaction temperature, typically around 930 °C.[5]

Heat the barium source to a temperature sufficient to generate vapor (e.g., 600-700 °C).

Reaction: The barium vapor is transported to the hotter substrate zone by the pressure

differential, where it reacts with the silicon to form BaSi₂. The reaction time can be varied to

control the extent of conversion and film thickness.

Cooling: After the desired reaction time, turn off the heaters and allow the system to cool to

room temperature under vacuum.

Sample Retrieval: Vent the reactor with an inert gas (e.g., argon) before retrieving the

sample.

Protocol 3: Characterization by Powder X-ray Diffraction
(XRD)
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XRD is the primary technique for phase identification and crystal structure analysis of the

synthesized materials.

Objective: Confirm the crystal phase and determine the lattice parameters of a synthesized

silicide powder.

Procedure:

Sample Preparation: In a glovebox, finely grind the synthesized material using an agate

mortar and pestle. Mount the powder onto a zero-background sample holder. To prevent air

exposure during the measurement, the sample can be protected with a Kapton film or a

specialized air-sensitive sample holder.

Data Collection:

Use a powder diffractometer, typically with Cu Kα radiation (λ ≈ 1.54 Å).

Set the 2θ scan range appropriate for the expected phases (e.g., 10° to 90°).

Choose a suitable step size (e.g., 0.02°) and dwell time (e.g., 1-2 seconds/step).

Phase Identification:

Compare the experimental diffraction pattern (a plot of intensity vs. 2θ) to reference

patterns from a crystallographic database (e.g., ICDD PDF, ICSD).

A match in peak positions and relative intensities confirms the presence of a specific

phase.

Lattice Parameter Refinement:

If a single phase is identified, the precise lattice parameters can be determined using

analysis software (e.g., GSAS-II, FullProf).

This process involves indexing the diffraction peaks (assigning Miller indices, hkl) and

performing a least-squares refinement of the unit cell parameters to best fit the observed

peak positions.
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Visualized Relationships and Workflows
Graphviz diagrams can effectively illustrate the conceptual relationships in silicide chemistry

and the practical steps in their study.

Stoichiometry Silicon Polyanion (Zintl Formalism) Resulting Structure Type

M₂Si Isolated Si⁴⁻
(0 bonds)

 M → Si
+4e⁻ transfer

MSi [Si²⁻]n Chains
(2 bonds)

 M → Si
+2e⁻ transfer

MSi₂ [Si¹⁻]n Layers/Networks
(3 bonds)

 M → Si
+1e⁻ transfer

anti-PbCl₂ type
(e.g., Ca₂Si)

CrB type
(e.g., CaSi)

Layered / Network
(e.g., CaSi₂)

Click to download full resolution via product page

Caption: Classification of alkaline-earth silicides via the Zintl concept.
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Caption: General experimental workflow for silicide synthesis and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mp-1477: BaSi2 (orthorhombic, Pnma, 62) [legacy.materialsproject.org]

2. mp-260: CrB (orthorhombic, Cmcm, 63) [legacy.materialsproject.org]

3. Substitutional B in Si: Accurate lattice parameter determination | Catania UNIT
[ct.imm.cnr.it]

4. mp-9905: Ba2Si (orthorhombic, Pnma, 62) [legacy.materialsproject.org]

5. next-gen.materialsproject.org [next-gen.materialsproject.org]

6. Materials Data on BaSi2 by Materials Project (Dataset) | OSTI.GOV [osti.gov]

7. Materials Data on BaSiC by Materials Project (Dataset) | DOE Data Explorer [osti.gov]

To cite this document: BenchChem. [Introduction to Alkaline-Earth Silicides and the Zintl
Concept]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13737294#crystal-chemistry-of-alkaline-earth-
silicides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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